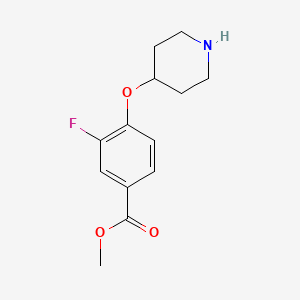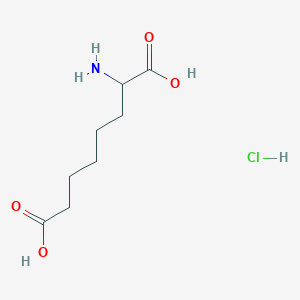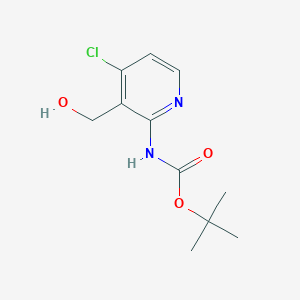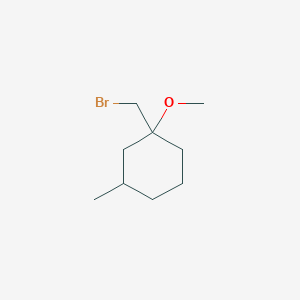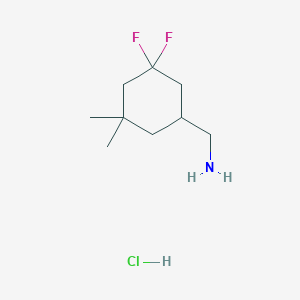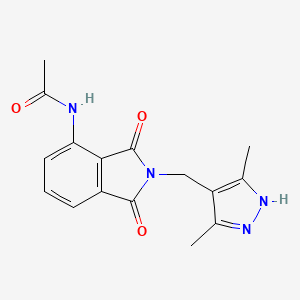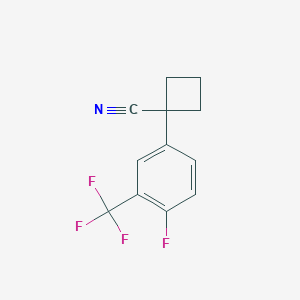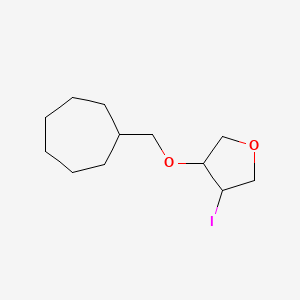
3-(Cycloheptylmethoxy)-4-iodooxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cycloheptylmethoxy)-4-iodooxolane is an organic compound that features a cycloheptylmethoxy group and an iodine atom attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptylmethoxy)-4-iodooxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Cycloheptylmethoxy Group: This step involves the reaction of the oxolane ring with cycloheptylmethanol in the presence of a strong acid catalyst to form the cycloheptylmethoxy derivative.
Iodination: The final step is the introduction of the iodine atom at the 4-position of the oxolane ring. This can be achieved through electrophilic iodination using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Cycloheptylmethoxy)-4-iodooxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated oxolane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include azido, cyano, and thiol-substituted oxolanes.
Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include deiodinated oxolanes and other reduced derivatives.
Scientific Research Applications
3-(Cycloheptylmethoxy)-4-iodooxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cycloheptylmethoxy)-4-iodooxolane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the biochemical processes they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cycloheptylmethoxy)-4-chlorooxolane
- 3-(Cycloheptylmethoxy)-4-bromooxolane
- 3-(Cycloheptylmethoxy)-4-fluorooxolane
Uniqueness
3-(Cycloheptylmethoxy)-4-iodooxolane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C12H21IO2 |
|---|---|
Molecular Weight |
324.20 g/mol |
IUPAC Name |
3-(cycloheptylmethoxy)-4-iodooxolane |
InChI |
InChI=1S/C12H21IO2/c13-11-8-14-9-12(11)15-7-10-5-3-1-2-4-6-10/h10-12H,1-9H2 |
InChI Key |
KXXDIKBESPWZFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)COC2COCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


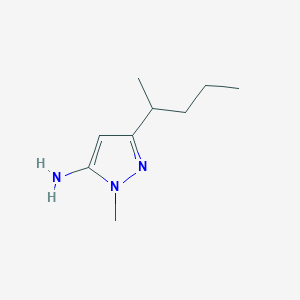
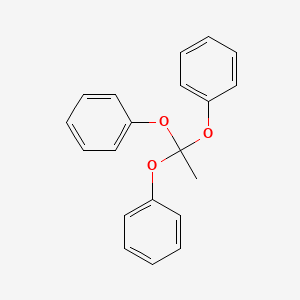
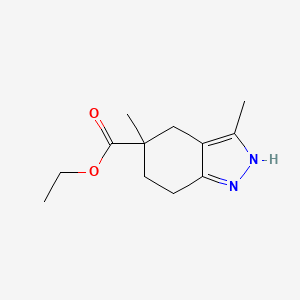
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
![Bicyclo[1.1.1]pentan-1-ylhydrazine](/img/structure/B13090313.png)
